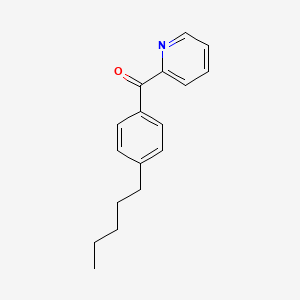

2-(4-Pentylbenzoyl)pyridine

Description

Contextualization of Substituted Pyridine-Ketone Scaffolds in Modern Organic and Materials Chemistry

Substituted pyridine (B92270) scaffolds are among the most prevalent heterocyclic structures in chemical science. mdpi.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of natural products, pharmaceuticals, and agrochemicals. mdma.chresearchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, impart a permanent dipole moment and render it a weak base. researchgate.net This allows pyridine and its derivatives to act as polar, low-reactivity solvents, catalysts, and versatile ligands in coordination chemistry. chemneo.comwikipedia.org

The incorporation of a ketone linker to the pyridine ring, creating a pyridine-ketone scaffold, introduces further chemical diversity and functionality. This class of compounds behaves not only as tertiary amines and aromatic systems but also engages in reactions typical of carbonyls. wikipedia.org The juxtaposition of the electron-deficient pyridine ring and the electrophilic carbonyl carbon, influenced by the lone pair on the pyridine nitrogen, creates a unique electronic environment that can be exploited in synthesis and materials design.

In materials chemistry, the rigidity of the pyridine-ketone core combined with the potential for introducing various substituents makes these scaffolds ideal candidates for creating advanced materials. chemneo.com They are investigated for applications in organic electronics, chemosensors, and particularly as core structures in liquid crystals. researchgate.netnih.gov The ability to tune properties such as molecular shape, polarity, and intermolecular interactions through targeted synthesis allows for the rational design of materials with specific thermal and electronic behaviors. tandfonline.commdpi.com

Rationale for In-depth Investigation of 2-(4-Pentylbenzoyl)pyridine: Bridging Synthetic Organic Chemistry and Advanced Applications

The specific structure of 2-(4-Pentylbenzoyl)pyridine provides a clear rationale for its detailed investigation. The molecule can be deconstructed into three key components, each contributing to its potential utility:

The 2-Substituted Pyridine Ring: The nitrogen atom at position 1 and the substitution at position 2 make this moiety an excellent bidentate ligand for coordinating with metal ions. This has implications for catalysis and the development of novel inorganic-organic hybrid materials.

The Benzoyl Group: The rigid benzoyl-pyridine core provides a robust, planar structure. This planarity, combined with the polar ketone group, is a common feature in molecules designed for applications in materials science, including those with unique optical or electronic properties.

The 4-Pentyl Chain: The long, flexible alkyl chain attached to the benzene (B151609) ring introduces lipophilicity and van der Waals interactions. This feature is crucial for inducing and stabilizing liquid crystalline phases. mdpi.com The length and conformation of such alkyl chains are known to significantly influence the transition temperatures and mesophase type (e.g., nematic, smectic) in liquid crystalline materials. tandfonline.comtandfonline.com

Therefore, the in-depth study of 2-(4-Pentylbenzoyl)pyridine is driven by its potential to act as a molecular building block for liquid crystals. nih.govciac.jl.cn Its synthesis bridges fundamental organic reactions with the creation of functional materials, offering a platform to study how subtle changes in molecular architecture affect macroscopic properties.

Methodological Framework and Research Scope for Comprehensive Analysis of 2-(4-Pentylbenzoyl)pyridine

A comprehensive analysis of 2-(4-Pentylbenzoyl)pyridine necessitates a multi-faceted approach encompassing its synthesis, characterization, and property evaluation.

Synthesis: The preparation of 2-(4-Pentylbenzoyl)pyridine can be approached through several established synthetic strategies for aryl ketones. A common method involves the Friedel-Crafts acylation of pentylbenzene (B43098) with 2-pyridinecarbonyl chloride. Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling between a pyridine-2-boronic acid derivative and 4-pentylbenzoyl chloride, offer a versatile route. nih.gov Another viable pathway is the oxidation of the corresponding alcohol, phenyl(4-pentylphenyl)methanol, which itself can be synthesized via a Grignard reaction. A modular photochemical flow process has also been demonstrated for producing benzoylpyridines. acs.org

Structural and Physicochemical Characterization: Once synthesized, the compound's identity and purity would be confirmed using a suite of analytical techniques. Spectroscopic methods are essential, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise arrangement of protons and carbons. mdpi.commdpi.com

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, notably the characteristic carbonyl (C=O) stretch of the ketone.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. mdpi.com

The basic physicochemical properties would be determined experimentally. Based on available data for the compound, its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol chemicalbook.com |

| CAS Number | 898779-94-7 chemicalbook.com |

| Purity | ≥97.0% cymitquimica.com |

| InChI Key | CJANXBBEIJYIOR-UHFFFAOYSA-N cymitquimica.com |

Advanced Application-Oriented Analysis: To evaluate its potential in materials science, further characterization would be required:

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are crucial for identifying and characterizing liquid crystalline phases and their transition temperatures. mdpi.com

X-ray Diffraction (XRD): To study the molecular packing and ordering in any observed liquid crystal or solid-state phases. tandfonline.com

Electrochemical Analysis: Cyclic voltammetry could be used to probe the redox properties of the molecule, which is relevant for applications in organic electronics.

This comprehensive framework, from synthesis to advanced materials testing, allows for a thorough understanding of 2-(4-Pentylbenzoyl)pyridine, bridging its fundamental chemistry with its potential for technological innovation.

Structure

3D Structure

Properties

IUPAC Name |

(4-pentylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJANXBBEIJYIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642007 | |

| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-94-7 | |

| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 2 4 Pentylbenzoyl Pyridine

Retrosynthetic Analysis and Design Principles for 2-(4-Pentylbenzoyl)pyridine

A primary retrosynthetic disconnection for 2-(4-pentylbenzoyl)pyridine involves cleaving the carbon-carbon bond of the ketone. This leads to two main synthetic strategies: nucleophilic attack of a pyridine-derived organometallic species onto an activated benzoic acid derivative or, conversely, the reaction of a pentylbenzene-derived nucleophile with a pyridine-2-carboxylic acid derivative.

Another key disconnection is at the aryl-aryl bond between the pyridine (B92270) and the phenyl ring. This approach suggests a cross-coupling strategy, where a functionalized pyridine and a functionalized pentylbenzene (B43098) are joined. The specific functionalities would depend on the chosen cross-coupling reaction.

Finally, one could envision building the pyridine ring itself onto a pre-existing 4-pentylbenzoyl moiety, although this is generally a less common approach for this specific target.

Exploration of Classical and Contemporary Synthetic Pathways to 2-(4-Pentylbenzoyl)pyridine

The synthesis of 2-(4-pentylbenzoyl)pyridine can be achieved through a variety of methods, each with its own advantages and limitations.

Direct Acylation Strategies: Friedel-Crafts and Related Electrophilic Reactions

The Friedel-Crafts acylation is a classic method for forming aryl ketones. sigmaaldrich.com In the context of 2-(4-pentylbenzoyl)pyridine synthesis, this would involve the reaction of pentylbenzene with a 2-pyridoyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comyoutube.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion is generated and attacks the electron-rich pentylbenzene ring. sigmaaldrich.com However, a significant challenge with pyridines in Friedel-Crafts reactions is their electron-deficient nature, which deactivates them towards electrophilic attack. youtube.com Furthermore, the nitrogen atom can coordinate with the Lewis acid, further deactivating the ring and potentially leading to undesired side reactions. youtube.com To overcome these limitations, alternative strategies are often employed. One such method involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst. google.com

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation: Palladium-Catalyzed (e.g., Suzuki, Negishi, Stille) and Other Organometallic Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comlibretexts.org For the synthesis of 2-(4-pentylbenzoyl)pyridine, this could involve coupling a 2-pyridylboronic acid or ester with a 4-pentylbenzoyl halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com However, 2-pyridylboron reagents can be unstable and prone to poor reactivity. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is highly versatile and can be used to form C-C bonds between various types of carbon atoms. wikipedia.org A potential route to 2-(4-pentylbenzoyl)pyridine would be the reaction of a 2-pyridylzinc halide with a 4-pentylbenzoyl halide. researchgate.netyoutube.com The Negishi reaction is often praised for its high yields and functional group tolerance. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org A possible synthetic route would involve the reaction of a 2-(trialkylstannyl)pyridine with a 4-pentylbenzoyl halide. nih.govnih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Palladium Complex | Mild conditions, functional group tolerance, commercially available reagents | Instability of some organoboron reagents |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel Complex | High yields, high functional group tolerance, versatile | Moisture sensitivity of organozinc reagents |

| Stille | Organotin | Organic Halide/Triflate | Palladium Complex | Stable organotin reagents, tolerant of many functional groups | Toxicity of tin compounds |

Advanced Radical-Mediated and Photoredox Catalytic Syntheses

Recent advancements in synthetic chemistry have led to the development of radical-mediated and photoredox catalytic methods for C-H functionalization. These methods offer new avenues for the synthesis of complex molecules under mild conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds. nih.govacs.org This approach often involves the use of a photocatalyst that, upon light absorption, can initiate a single-electron transfer process to generate radical intermediates. researchgate.net For instance, the functionalization of pyridines can be achieved through the generation of pyridinyl radicals, which can then couple with other radical species. researchgate.netunibo.it The synthesis of 2-(4-pentylbenzoyl)pyridine could potentially be achieved through a photoredox-mediated coupling of a pyridine derivative with a suitable pentylbenzene precursor.

Radical alkylation of pyridines using diacyl peroxides and peresters has also been reported, offering a pathway to introduce alkyl substituents onto the pyridine ring. rsc.org Furthermore, radical chain monoalkylation of N-methoxypyridinium salts with alkyl radicals provides another route for pyridine functionalization. nih.gov

Green Chemistry Principles in the Synthesis of 2-(4-Pentylbenzoyl)pyridine: Atom Economy and Solvent Considerations

Applying green chemistry principles to the synthesis of 2-(4-pentylbenzoyl)pyridine involves maximizing atom economy and minimizing the use of hazardous solvents. Cross-coupling reactions, while powerful, often generate stoichiometric amounts of metal salt byproducts. Direct C-H functionalization approaches are inherently more atom-economical as they avoid the need for pre-functionalized starting materials. rsc.org

The choice of solvent is also crucial. The use of aqueous media or solvent-free conditions is highly desirable. nih.gov For instance, some Suzuki reactions can be performed in aqueous mixtures, reducing the reliance on volatile organic compounds. nih.gov Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly reduce waste and improve efficiency. rsc.org

Derivatization and Functionalization of the Pyridine Nucleus in 2-(4-Pentylbenzoyl)pyridine

The pyridine ring in 2-(4-pentylbenzoyl)pyridine is a versatile handle for further chemical modifications. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly after activation. beilstein-journals.org

Direct C-H functionalization of the pyridine ring is a powerful strategy for introducing new substituents. rsc.orgsnnu.edu.cn Depending on the reaction conditions and directing groups, functionalization can be achieved at various positions of the pyridine ring. For example, methods for meta-selective C-H functionalization have been developed. snnu.edu.cn The pyridine nitrogen can also be targeted for functionalization, for instance, by forming pyridine N-oxides, which can then direct further reactions. nih.gov

The pyridine moiety can also be transformed into other heterocyclic systems. For example, pyridinium (B92312) salts can be converted into various other functional groups. nih.govresearchgate.net

Regioselective Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com When such reactions do occur, they typically proceed under harsh conditions and favor substitution at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positively charged nitrogen. quimicaorganica.orgyoutube.com The presence of the 4-pentylbenzoyl group at the 2-position further influences the regioselectivity, sterically hindering attack at the 3-position and electronically deactivating the ring.

Common electrophilic aromatic substitution reactions and their expected outcomes on the pyridine ring of 2-(4-pentylbenzoyl)pyridine are summarized below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Pentylbenzoyl)-5-nitropyridine |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-Pentylbenzoyl)pyridine-5-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-Pentylbenzoyl)-5-bromopyridine |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | Generally not feasible due to N-acylation/alkylation and ring deactivation. quimicaorganica.org |

Controlling the regioselectivity of these reactions can be achieved through various strategies, such as using solid acid catalysts like zeolites to favor para-substitution or employing organolithium reagents for ortho-lithiation when substitution at a specific position is desired. researchgate.net

Nucleophilic Addition-Elimination Reactions and Chichibabin-Type Transformations

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions. stackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. stackexchange.com

The Chichibabin reaction , a classic example of nucleophilic aromatic substitution, involves the amination of pyridines using sodium amide (NaNH₂) to produce 2-aminopyridine (B139424) derivatives. wikipedia.orgntu.edu.sg In the case of 2-(4-pentylbenzoyl)pyridine, the reaction would be expected to proceed at the 6-position, which is electronically favored and less sterically hindered than the 4-position. The mechanism involves the addition of the amide ion to the C6 position, followed by the elimination of a hydride ion. wikipedia.orgmyttex.net

Recent advancements have introduced milder conditions for Chichibabin-type reactions, utilizing reagents like a NaH-iodide composite, which allows for the use of a broader range of primary alkylamines. ntu.edu.sg

Nucleophilic substitution can also occur via an elimination-addition mechanism, particularly for pyridines with leaving groups at the 3-position, proceeding through a highly reactive pyridyne intermediate. quimicaorganica.org

N-Oxidation and Subsequent Rearrangement Chemistry

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting 2-(4-pentylbenzoyl)pyridine N-oxide exhibits altered reactivity compared to the parent molecule. The N-oxide group is a strong activating group for electrophilic substitution at the 4-position and can also facilitate nucleophilic substitution at the 2- and 6-positions.

A significant reaction of pyridine N-oxides is the Boekelheide rearrangement , where α-picoline N-oxides rearrange to hydroxymethylpyridines in the presence of acetic or trifluoroacetic anhydride. wikipedia.org While 2-(4-pentylbenzoyl)pyridine lacks an α-methyl group, analogous rearrangements involving the benzoyl moiety could potentially be explored. The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by a myttex.netmyttex.net-sigmatropic rearrangement. wikipedia.org

Reactivity and Chemical Transformations of the Benzoyl Ketone Moiety

The benzoyl ketone group in 2-(4-pentylbenzoyl)pyridine is a versatile functional handle for a variety of chemical transformations.

Stereoselective Reduction and Oxidation Pathways

The carbonyl group of the benzoyl moiety can be stereoselectively reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome. Catalytic asymmetric reduction methods, employing transition metal catalysts with chiral ligands, are particularly effective for producing enantiomerically enriched alcohols. wikipedia.org Ruthenium complexes with chiral diamine ligands, for instance, have been successfully used for the asymmetric hydrogenation of aryl ketones. nih.govacs.org

The resulting chiral secondary alcohol can be subsequently oxidized back to the ketone. acs.orgnih.gov A variety of oxidizing agents are available for this purpose, ranging from chromium-based reagents like PCC and PDC to milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. chemistryviews.orgorganic-chemistry.org Photoinduced oxidation using 4-benzoylpyridine (B1666322) as an oxidant has also been reported as a metal-free alternative. acs.orgnih.gov

| Reaction | Reagent(s) | Product |

| Asymmetric Reduction | H₂, Chiral Ru-catalyst | (R)- or (S)-1-(4-pentylphenyl)(pyridin-2-yl)methanol |

| Oxidation | PCC, PDC, Swern, Dess-Martin | 2-(4-Pentylbenzoyl)pyridine |

Carbonyl Condensation Reactions and Heterocycle Annulation

The carbonyl group can participate in various condensation reactions to form new carbon-carbon bonds. fiveable.me The aldol condensation , for example, involves the reaction of the enolate of the ketone with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. chemistry.coachlibretexts.org

These condensation reactions can be utilized to construct new heterocyclic rings fused to the pyridine or benzene (B151609) rings. For instance, reaction with a suitable dicarbonyl compound or its equivalent could lead to the formation of a new carbocyclic or heterocyclic ring system. The Chichibabin pyridine synthesis itself is a condensation reaction involving aldehydes, ketones, and ammonia (B1221849) to form a pyridine ring. wikipedia.org

Alpha-Functionalization of the Ketone

The α-position to the carbonyl group is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. A common transformation is α-halogenation , where the ketone is treated with a halogen (Cl₂, Br₂, I₂) under acidic or basic conditions to introduce a halogen atom at the α-carbon. wikipedia.orgyoutube.com The resulting α-haloketone is a versatile intermediate for further synthetic manipulations, including nucleophilic substitution and elimination reactions to form α,β-unsaturated ketones. nih.govpressbooks.pub

Catalytic Processes and Ligand Design for the Synthesis and Transformation of 2-(4-Pentylbenzoyl)pyridine

The construction of the ketone linkage between the pyridine and the 4-pentylphenyl moieties in 2-(4-Pentylbenzoyl)pyridine can be achieved through several catalytic C-C bond-forming reactions. The choice of catalyst and ligand is crucial for achieving high efficiency, regioselectivity, and functional group tolerance. Key strategies include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and rhodium-catalyzed processes.

Palladium-catalyzed cross-coupling reactions represent a versatile and widely employed method for the formation of biaryl and aryl-heteroaryl ketones. In the context of synthesizing 2-(4-Pentylbenzoyl)pyridine, a Suzuki-Miyaura coupling approach is highly plausible. This would typically involve the reaction of a 2-pyridyl organometallic species with a 4-pentylbenzoyl derivative, or vice versa. The success of such couplings is highly dependent on the catalyst system, particularly the choice of phosphine (B1218219) ligands that can promote the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. researchgate.netorganic-chemistry.org

For instance, the coupling of 2-pyridylboronic acids or their esters with aryl halides is a known challenge due to the potential for catalyst inhibition by the pyridine nitrogen. organic-chemistry.org The development of highly active and stable palladium-phosphine catalysts has been crucial in overcoming this limitation. Dialkylbiphenylphosphino ligands, for example, have demonstrated high efficacy in the Suzuki-Miyaura coupling of challenging heterocyclic substrates. organic-chemistry.org A potential route to 2-(4-Pentylbenzoyl)pyridine could involve the coupling of a 2-pyridylboronate with 4-pentylbenzoyl chloride.

Another relevant palladium-catalyzed method is the carbonylative Suzuki coupling, where carbon monoxide is incorporated during the reaction between a pyridine halide and a boronic acid to form the ketone bridge. The selectivity and rate of these reactions are highly sensitive to the reaction conditions, including the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure. researchgate.net

Rhodium catalysts also offer powerful alternatives for the synthesis of aroylpyridines. Rhodium-catalyzed coupling reactions of aroyl chlorides with various coupling partners have been reported. researchgate.net For example, rhodium complexes have been shown to catalyze the reaction of aroyl chlorides with alkenes. researchgate.net While not a direct route to 2-(4-Pentylbenzoyl)pyridine, these transformations highlight the capability of rhodium catalysts to activate aroyl chlorides for C-C bond formation.

The transformation of 2-(4-Pentylbenzoyl)pyridine itself can also be achieved through catalytic methods. For example, palladium-catalyzed allylation at the picolyl position of 2-alkylpyridines has been described, which proceeds through N-allyl alkylidene dihydropyridine (B1217469) intermediates. nih.gov While the target molecule is a benzoylpyridine, related catalytic strategies could potentially be adapted for further functionalization.

The table below summarizes relevant catalytic systems and conditions for reactions analogous to the synthesis of 2-(4-Pentylbenzoyl)pyridine, providing a basis for the rational design of a synthetic route.

| Catalyst/Precatalyst | Ligand | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | 3-Amino-2-chloropyridine, 2-Methoxyphenylboronic acid | 2-Arylpyridine | 99 | organic-chemistry.org |

| Pd₂(dba)₃ | XPhos | 2-Heterocyclic organozinc reagents, Aryl chlorides | 2-Aryl-substituted pyridines | High | organic-chemistry.org |

| Pd(PPh₃)₄ | - | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Pyridine derivatives | Moderate to Good | google.com |

| [{RhCl(C₂H₄)₂}₂] | - | Aroyl chlorides, Acyclic and cyclic alkenes | Mizoroki–Heck type and cyclization products | - | researchgate.net |

| Pd(OAc)₂ | None (ligand-free) | 2-Halogenated pyridines, Arylboronic acids | 2-Aryl-substituted pyridine derivatives | - | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Pentylbenzoyl Pyridine

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For 2-(4-Pentylbenzoyl)pyridine, HRMS would provide a highly accurate mass measurement, typically with sub-ppm accuracy, which allows for the unambiguous determination of its molecular formula, C₁₇H₁₉NO. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions nih.gov.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, can elucidate the fragmentation pathways of the molecule nih.gov. For 2-(4-Pentylbenzoyl)pyridine, the most likely fragmentation would occur at the bond between the carbonyl group and the pyridine (B92270) ring, and at the benzylic position of the pentyl group. The expected major fragments would include the benzoyl cation and the pyridyl radical, as well as fragments arising from the cleavage of the pentyl chain. The study of these fragmentation patterns provides valuable information about the molecule's connectivity and the relative stability of its constituent parts.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Connectivity Mapping

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-Pentylbenzoyl)pyridine would exhibit distinct signals for the aromatic protons on both the pyridine and the phenyl rings, as well as for the aliphatic protons of the pentyl group. The protons on the pyridine ring are expected to appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom pw.edu.plumn.edu. The protons on the phenyl ring would show a characteristic splitting pattern, and the protons of the pentyl group would appear in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm udel.edu. The carbons of the pyridine ring would appear at distinct chemical shifts, influenced by the nitrogen atom and the benzoyl substituent researchgate.net. The carbons of the pentyl-substituted phenyl ring would also have characteristic chemical shifts.

¹⁵N NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring nih.gov. The chemical shift of the nitrogen would be indicative of the degree of electron delocalization and the nature of the substituents on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Pentylbenzoyl)pyridine (Note: These are predicted values based on known data for similar structures and may vary from experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 8.0 - 8.2 | - |

| Pyridine H-4 | 7.8 - 8.0 | - |

| Pyridine H-5 | 7.4 - 7.6 | - |

| Pyridine H-6 | 8.6 - 8.8 | - |

| Phenyl H-2', H-6' | 7.8 - 8.0 | - |

| Phenyl H-3', H-5' | 7.2 - 7.4 | - |

| Pentyl -CH₂- (alpha) | 2.6 - 2.8 | - |

| Pentyl -CH₂- (beta) | 1.6 - 1.8 | - |

| Pentyl -CH₂- (gamma) | 1.3 - 1.5 | - |

| Pentyl -CH₂- (delta) | 1.3 - 1.5 | - |

| Pentyl -CH₃ | 0.8 - 1.0 | - |

| Pyridine C-2 | - | 155 - 158 |

| Pyridine C-3 | - | 122 - 125 |

| Pyridine C-4 | - | 136 - 138 |

| Pyridine C-5 | - | 126 - 128 |

| Pyridine C-6 | - | 148 - 150 |

| Carbonyl C=O | - | 195 - 198 |

| Phenyl C-1' | - | 135 - 137 |

| Phenyl C-2', C-6' | - | 129 - 131 |

| Phenyl C-3', C-5' | - | 128 - 130 |

| Phenyl C-4' | - | 145 - 148 |

| Pentyl C-alpha | - | 35 - 37 |

| Pentyl C-beta | - | 31 - 33 |

| Pentyl C-gamma | - | 22 - 24 |

| Pentyl C-delta | - | 30 - 32 |

| Pentyl C-epsilon | - | 13 - 15 |

2D NMR Techniques: COSY, HSQC, HMBC, and NOESY for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for confirming the connectivity of the molecule huji.ac.il.

COSY (Correlation Spectroscopy) would reveal the scalar couplings between protons, helping to identify adjacent protons, for instance, within the pyridine ring and along the pentyl chain nih.govyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with their directly attached carbons, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals huji.ac.il.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyridine ring, the carbonyl group, and the phenyl ring, as well as the attachment of the pentyl group to the phenyl ring huji.ac.il.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the molecule in solution, for example, the relative orientation of the pyridine and phenyl rings ua.es.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures of Key Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes nih.gov. For 2-(4-Pentylbenzoyl)pyridine, the most prominent vibrational bands would be associated with the carbonyl group, the pyridine ring, the phenyl ring, and the C-H bonds of the pentyl group.

The C=O stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached rings. The vibrations of the pyridine ring would give rise to a series of characteristic bands in both the IR and Raman spectra mdpi.comnih.gov. Similarly, the phenyl ring will have its own set of characteristic vibrational modes. The C-H stretching vibrations of the pentyl group would be observed in the 2800-3000 cm⁻¹ region.

Table 2: Key Predicted IR and Raman Vibrational Frequencies for 2-(4-Pentylbenzoyl)pyridine (Note: These are predicted values based on known data for similar structures and may vary from experimental values.)

| Functional Group / Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O stretch (carbonyl) | 1650 - 1680 | 1650 - 1680 |

| C=C/C=N stretch (aromatic rings) | 1400 - 1600 | 1400 - 1600 |

| C-H bend (aliphatic) | 1375 - 1470 | 1375 - 1470 |

| Ring breathing modes | - | 990 - 1050 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Conjugation Analysis

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule and the nature of its electronic transitions. The UV-Vis spectrum of 2-(4-Pentylbenzoyl)pyridine is expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms nih.govresearchgate.net. The extent of conjugation between the pyridine and phenyl rings through the carbonyl group will significantly influence the position and intensity of these absorption bands.

Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, 2-(4-Pentylbenzoyl)pyridine may exhibit fluorescence, and the emission spectrum would be characteristic of its electronic structure and the solvent environment nih.gov. The Stokes shift, which is the difference between the absorption and emission maxima, can provide information about the changes in molecular geometry upon excitation.

Table 3: Predicted Electronic Absorption and Emission Properties for 2-(4-Pentylbenzoyl)pyridine (Note: These are predicted values and are highly dependent on the solvent.)

| Spectroscopic Parameter | Predicted Wavelength Range (nm) |

| UV-Vis Absorption Maximum (π-π) | 250 - 280 |

| UV-Vis Absorption Maximum (n-π) | 300 - 340 |

| Fluorescence Emission Maximum | 350 - 450 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis of 2-(4-Pentylbenzoyl)pyridine

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 2-(4-Pentylbenzoyl)pyridine would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice researchgate.net.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment of Derived Chiral Compounds

The absolute configuration of chiral molecules derived from 2-(4-Pentylbenzoyl)pyridine can be unequivocally determined by comparing their experimental ECD and VCD spectra with those predicted by quantum chemical calculations. This approach provides a reliable alternative to methods requiring crystalline material, such as X-ray crystallography.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In a chiral derivative of 2-(4-Pentylbenzoyl)pyridine, such as the corresponding chiral alcohol, the primary chromophores are the benzoyl and pyridine moieties.

The ECD spectrum of such a derivative would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the aromatic chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter. For a definitive assignment, the experimental ECD spectrum is compared with the theoretically calculated spectra for both possible enantiomers (R and S). A good agreement between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. whiterose.ac.uk VCD offers a higher spectral resolution than ECD and is sensitive to the three-dimensional arrangement of all atoms in the molecule, not just the chromophores. whiterose.ac.uk This makes VCD a particularly powerful tool for conformational analysis and stereochemical assignment. nih.gov

For a chiral derivative of 2-(4-Pentylbenzoyl)pyridine, the VCD spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of various functional groups, such as the C-H, C=O (if residual), C-O, and aromatic C-C bonds. The sign pattern of the VCD signals is unique to a specific enantiomer. Similar to the ECD analysis, the experimental VCD spectrum is compared with the Boltzmann-averaged spectra calculated for the possible enantiomers to determine the absolute configuration. nih.gov

Detailed Research Findings: A Hypothetical Case Study

In the absence of publicly available experimental data for a chiral derivative of 2-(4-Pentylbenzoyl)pyridine, a hypothetical case study of the stereochemical assignment of (R)- and (S)-1-(4-pentylphenyl)(pyridin-2-yl)methanol is presented below to illustrate the application of chiroptical spectroscopy.

The theoretical ECD and VCD spectra for both enantiomers would be calculated using density functional theory (DFT). The experimental spectra of a synthesized enantiomerically enriched sample would then be recorded and compared to the calculated spectra.

Hypothetical ECD Data for (R)- and (S)-1-(4-pentylphenyl)(pyridin-2-yl)methanol

| Wavelength (nm) | (R)-Enantiomer (Calculated) ΔƐ | (S)-Enantiomer (Calculated) ΔƐ | Experimental ΔƐ |

| 220 | +15.2 | -15.2 | +14.8 |

| 245 | -8.5 | +8.5 | -8.2 |

| 270 | +5.1 | -5.1 | +4.9 |

| 290 | -2.3 | +2.3 | -2.1 |

This table presents hypothetical data for illustrative purposes.

Hypothetical VCD Data for the Carbonyl Stretch Region of a Chiral Derivative

| Wavenumber (cm⁻¹) | (R)-Enantiomer (Calculated) ΔA x 10⁻⁵ | (S)-Enantiomer (Calculated) ΔA x 10⁻⁵ | Experimental ΔA x 10⁻⁵ |

| 1705 | +2.5 | -2.5 | +2.3 |

| 1680 | -1.8 | +1.8 | -1.7 |

| 1655 | +0.9 | -0.9 | +0.8 |

This table presents hypothetical data for illustrative purposes.

The excellent correlation between the experimental data and the calculated spectra for the (R)-enantiomer in these hypothetical tables would allow for the unambiguous assignment of the absolute configuration of the synthesized chiral alcohol as (R). The complementary nature of ECD and VCD, probing electronic and vibrational transitions respectively, provides a high degree of confidence in the stereochemical assignment.

Computational Chemistry and Theoretical Investigations of 2 4 Pentylbenzoyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-pentylbenzoyl)pyridine, DFT calculations offer a detailed understanding of its orbitals, charge distribution, and vibrational modes.

Molecular Orbital Analysis: HOMO-LUMO Energies and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

For a molecule like 2-(4-pentylbenzoyl)pyridine, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the pentyl-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-deficient pyridine (B92270) ring and the carbonyl group. This distribution dictates the molecule's behavior in chemical reactions, with the HOMO region acting as an electron donor and the LUMO region as an electron acceptor.

Table 1: Representative Frontier Orbital Energies for a Benzoylpyridine Derivative This data is illustrative and based on typical values for structurally similar compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map of 2-(4-pentylbenzoyl)pyridine, regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack. These are often found around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, which would be expected around the hydrogen atoms of the pyridine ring.

The analysis of Mulliken atomic charges, derived from DFT calculations, provides a quantitative measure of the charge distribution among the atoms in the molecule. This data complements the visual information from the MEP map, highlighting the polarization of bonds and the partial charges on individual atoms.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of 2-(4-pentylbenzoyl)pyridine, a theoretical spectrum can be generated. Comparing this to the experimental spectrum allows for the precise assignment of vibrational bands to specific functional groups and types of molecular motion (e.g., stretching, bending). For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the various C-H and C-N stretching and bending modes can be accurately identified.

Table 2: Illustrative Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Benzoylpyridine-like Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1670 | 1665 |

| Aromatic C-H Stretch | 3050-3100 | 3060-3110 |

| Aliphatic C-H Stretch | 2850-2960 | 2855-2965 |

| C-N Stretch (Pyridine) | 1350 | 1345 |

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. For 2-(4-pentylbenzoyl)pyridine, MD simulations can explore its conformational landscape, revealing the most stable arrangements of the molecule and the dynamics of the flexible pentyl chain. These simulations provide insights into how the molecule behaves in different environments, such as in various solvents, by modeling the intermolecular interactions. This is particularly useful for understanding properties like solubility and how the molecule might interact with other molecules in a solution.

Quantum Chemical Studies on Reaction Mechanisms and Transition State Analysis Involving 2-(4-Pentylbenzoyl)pyridine

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction involving 2-(4-pentylbenzoyl)pyridine, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state structures, which are the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. Such studies are crucial for understanding, for example, the mechanism of its synthesis or its potential reactivity with other chemical species.

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis) for Validation and Assignment

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for validating experimental data and aiding in spectral assignment.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts, when compared to experimental spectra, can confirm the molecular structure and help in the assignment of specific resonances to individual nuclei in 2-(4-pentylbenzoyl)pyridine.

Table 3: Representative Calculated ¹³C NMR Chemical Shifts for a Benzoylpyridine Moiety This data is for illustrative purposes and based on similar structures.

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 195.2 |

| Pyridine C2 | 153.8 |

| Pyridine C3 | 137.1 |

| Pyridine C4 | 125.5 |

| Pyridine C5 | 121.0 |

| Pyridine C6 | 149.3 |

| Benzoyl C1' | 136.5 |

| Benzoyl C4' | 142.8 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. For 2-(4-pentylbenzoyl)pyridine, these calculations can help to identify and understand the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings and the carbonyl group.

In Silico Screening and Ligand-Based Design for Non-Biological Applications (e.g., materials science, catalysis)

A comprehensive search of scientific literature and research databases reveals a notable absence of specific studies focused on the in silico screening and ligand-based design of 2-(4-Pentylbenzoyl)pyridine for non-biological applications such as materials science and catalysis. While computational studies on related pyridine derivatives and ketones exist, direct research on the targeted compound for these specific purposes is not publicly available.

Computational chemistry offers a powerful toolkit for the rational design of molecules with desired properties, and its application to materials science and catalysis is a burgeoning field. Methodologies like virtual screening and ligand-based design are pivotal in identifying promising candidates from large chemical libraries, thereby accelerating the discovery of new functional materials and catalysts. These approaches typically rely on correlating the structural features of molecules with their performance in a specific application.

In the context of materials science, in silico screening could be employed to predict the photophysical or electronic properties of 2-(4-Pentylbenzoyl)pyridine and its derivatives. For instance, parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be calculated using methods like Density Functional Theory (DFT), are crucial in determining a molecule's potential as an organic semiconductor or a component in light-emitting diodes. Theoretical investigations into the photophysical properties of benzoylpyridines have been conducted, often focusing on aspects like solvent effects on thermally activated delayed fluorescence (TADF) molecules. researchgate.net Such studies provide a foundational understanding that could be extended to 2-(4-Pentylbenzoyl)pyridine.

For catalytic applications, ligand-based design principles are instrumental. The pyridine moiety is a well-known coordinating group in organometallic catalysis. nih.govacs.orgmdpi.comacs.org Computational models can be used to design ligands that optimize the electronic and steric environment around a metal center, thereby enhancing catalytic activity and selectivity. For example, studies have explored the conformation of organic catalysts with pyridine rings grafted onto silica (B1680970) surfaces and have used molecular dynamics simulations to understand the catalyst's behavior. nih.govacs.org While these studies provide a general framework, specific data on the use of 2-(4-Pentylbenzoyl)pyridine as a ligand in computational screening for new catalysts is not documented.

The design of novel chiral pyridine-derived ligands is an active area of research, with computational and experimental investigations supporting the development of catalysts for asymmetric reactions. acs.org Similarly, computational analyses have been crucial in understanding the mechanisms of reactions involving ketones, such as enantioselective Pd-catalyzed α-arylation. acs.org

Although direct research is lacking, the established principles of computational chemistry provide a clear roadmap for how such investigations on 2-(4-Pentylbenzoyl)pyridine could be conducted. Future research could involve the following:

Virtual Screening for Materials Properties: A virtual library of derivatives of 2-(4-Pentylbenzoyl)pyridine could be generated and screened for properties relevant to organic electronics, such as charge transport characteristics and excited state energies.

Ligand-Based Design for Catalysis: The performance of 2-(4-Pentylbenzoyl)pyridine as a ligand in various catalytic reactions could be computationally modeled. This would involve calculating reaction energy profiles and transition state structures to predict its efficacy in comparison to existing ligands.

Advanced Applications and Material Science Potential of 2 4 Pentylbenzoyl Pyridine

2-(4-Pentylbenzoyl)pyridine as a Key Building Block in Complex Organic Synthesis

The structure of 2-(4-Pentylbenzoyl)pyridine makes it a valuable intermediate in the synthesis of more complex molecules. The pyridine (B92270) ring, an electron-deficient heterocycle, and the benzoyl group with its electron-withdrawing carbonyl and lipophilic pentyl chain, offer multiple reactive sites for further functionalization. Modern synthetic strategies, such as cross-coupling reactions, have been instrumental in the synthesis of benzoylpyridine derivatives. Methodologies applicable to this compound's synthesis often involve sophisticated techniques to overcome the challenges associated with the pyridine ring's nature.

The synthesis of pyridine derivatives is a well-established area of organic chemistry, with numerous methods available for introducing a wide range of substituents onto the pyridine core. organic-chemistry.orgderpharmachemica.com These methods include one-pot multicomponent reactions and various coupling strategies, which allow for the efficient construction of complex molecular architectures. derpharmachemica.comresearchgate.net The presence of the pentyl group in 2-(4-Pentylbenzoyl)pyridine enhances its solubility in organic solvents, a crucial property for its application in solution-processed material fabrication.

Design and Synthesis of Derivatives for Advanced Functional Materials

The inherent properties of 2-(4-Pentylbenzoyl)pyridine can be fine-tuned through the synthesis of its derivatives, leading to materials with specific functionalities for advanced applications.

The incorporation of heterocyclic rings like pyridine into molecular structures is a known strategy for inducing or modifying liquid crystalline (mesogenic) behavior. nih.gov The nitrogen atom in the pyridine ring can significantly alter the polarity, polarizability, and geometry of the molecule, which in turn influences the formation and stability of mesophases. nih.govyildiz.edu.tr Derivatives of 2-(4-Pentylbenzoyl)pyridine, through modifications such as the introduction of chiral centers or additional aromatic rings, can be designed to exhibit specific liquid crystalline phases like nematic, smectic, or cholesteric phases. yildiz.edu.trtcichemicals.com

The synthesis of such derivatives often involves multi-step procedures to link the pyridine core to other mesogenic units. yildiz.edu.tr The resulting compounds' mesomorphic properties are then investigated using techniques like polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). nih.govsemanticscholar.org For instance, the introduction of a chiral chain can lead to the formation of chiral smectic phases, which are of interest for ferroelectric liquid crystal applications. yildiz.edu.tr The phase behavior is highly dependent on the molecular structure, including the length of the alkyl chain and the nature of the linking groups. nih.govsemanticscholar.org

Table 1: Influence of Molecular Structure on Mesophase Behavior in Pyridine Derivatives

| Molecular Feature | Influence on Mesophase | Reference |

| Heterocyclic Core (e.g., Pyridine) | Alters polarity and polarizability, influencing mesophase stability. | nih.gov |

| Chiral Chain | Can induce chiral smectic phases (e.g., SmC*). | yildiz.edu.tr |

| Alkyl Chain Length | Affects transition temperatures and the type of mesophase observed. | semanticscholar.org |

| Linking Groups (e.g., Ester) | Influences molecular geometry and packing. | yildiz.edu.tr |

Pyridine-containing compounds have shown promise in the field of organic electronics. In the context of OLEDs, derivatives of 2-(4-Pentylbenzoyl)pyridine could be engineered to function as hole-transporting materials (HTMs) or host materials for phosphorescent emitters. semanticscholar.orgresearchgate.net The pyridine unit can contribute to suitable HOMO energy levels for efficient hole injection from the anode. semanticscholar.orgresearchgate.net By functionalizing the core structure, the triplet energy and thermal stability of the material can be optimized, which are critical parameters for high-performance OLEDs. semanticscholar.orgresearchgate.net For example, pyrene-pyridine integrated systems have been developed as efficient HTMs, demonstrating stable device performance with reduced efficiency roll-off. semanticscholar.orgresearchgate.net

In the realm of OPVs, the electron-accepting nature of the pyridine ring could be exploited in the design of non-fullerene acceptors. The tunability of the electronic properties through synthetic modification allows for the optimization of the material's LUMO level to match that of a donor material, facilitating efficient charge separation.

The integration of photochromic units, such as azobenzene (B91143) or spiropyran, with the 2-(4-Pentylbenzoyl)pyridine scaffold could lead to the development of novel photoswitchable materials. The pyridine moiety can influence the photochemical properties of the photochromic unit, such as its absorption spectrum and switching kinetics. Such materials could find applications in optical data storage, molecular switches, and smart windows.

Supramolecular Chemistry: Self-Assembly, Host-Guest Interactions, and Molecular Recognition

The pyridine nitrogen in 2-(4-Pentylbenzoyl)pyridine provides a site for non-covalent interactions, making it a valuable component in supramolecular chemistry. sciensage.inforesearchgate.net These interactions, including hydrogen bonding, metal coordination, and π-π stacking, can drive the self-assembly of molecules into well-defined architectures. sciensage.infopreprints.org

The ability of pyridine derivatives to form hydrogen bonds with carboxylic acids, for example, has been utilized to create hydrogen-bonded liquid crystals with enhanced thermal stability and a broader range of mesophases. preprints.org Furthermore, the pyridine unit can act as a recognition site for specific guest molecules, a principle that is fundamental to host-guest chemistry. nih.govsiesascs.edu.in This can be exploited in the design of chemical sensors or systems for controlled release. The formation of complexes with metal ions is another key aspect, where the pyridine acts as a ligand, leading to the formation of metallosupramolecular structures with interesting photophysical or catalytic properties. rsc.org

Catalytic Applications: 2-(4-Pentylbenzoyl)pyridine as a Ligand or Organocatalyst in Homogeneous and Heterogeneous Systems

The Lewis basic nitrogen atom of the pyridine ring allows 2-(4-Pentylbenzoyl)pyridine and its derivatives to function as ligands in transition metal catalysis. alfachemic.com Pyridine-based ligands are widely used in a variety of catalytic reactions, including polymerization, hydrogenation, and cross-coupling reactions. alfachemic.comnih.gov The electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the pyridine and benzoyl rings, play a crucial role in determining the activity and selectivity of the metal catalyst. nih.govrsc.org For instance, palladium(II) complexes with substituted pyridine ligands have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov

In addition to acting as a ligand, the pyridine moiety itself can exhibit catalytic activity. Pyridine and its derivatives have been shown to act as organocatalysts in various transformations. nih.govnih.gov For example, pyridine can catalyze the reductive ozonolysis of alkenes. nih.gov The development of chiral pyridine derivatives as organocatalysts is an active area of research, aiming to achieve high enantioselectivity in asymmetric synthesis. nih.gov The immobilization of such catalysts on solid supports could lead to the development of robust and recyclable heterogeneous catalytic systems.

Advanced Polymer Chemistry: Incorporation into Polymer Backbones or Side Chains

There is no available research on the incorporation of 2-(4-Pentylbenzoyl)pyridine into polymer structures. The literature does not describe its use as a monomer or a functional group for grafting onto polymer backbones or side chains. Consequently, no data on the resulting polymer properties, such as thermal stability, mechanical strength, or optical characteristics, can be provided.

Table of Chemical Compounds

Analytical Methodologies for Characterization and Quantification of 2 4 Pentylbenzoyl Pyridine in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating 2-(4-Pentylbenzoyl)pyridine from impurities and analyzing its presence in complex mixtures. The choice of method is often dictated by the volatility and polarity of the compound and the matrix in which it is present.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 2-(4-Pentylbenzoyl)pyridine. When coupled with a flame ionization detector (FID), GC provides quantitative data based on the compound's concentration. For structural elucidation and confirmation of identity, coupling GC with a mass spectrometer (MS) is the gold standard.

Table 1: Predicted GC-MS Fragmentation for 2-(4-Pentylbenzoyl)pyridine

| Fragment Ion | Predicted m/z | Structure |

|---|---|---|

| [M]+ | 267 | [C17H19NO]+ |

| [M-C5H11]+ | 196 | [C12H8NO]+ |

| [C6H5CO]+ | 105 | Benzoyl cation |

| [C5H4NCO]+ | 106 | Pyridinoyl cation |

Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds and is for illustrative purposes.

GC-FID, on the other hand, is a robust method for quantifying the purity of a synthesized batch of 2-(4-Pentylbenzoyl)pyridine. By comparing the peak area of the analyte to that of a known standard, a precise determination of its concentration can be achieved.

For less volatile derivatives or for analyses that require non-destructive detection, High-Performance Liquid Chromatography (HPLC) is the method of choice. The aromatic nature of 2-(4-Pentylbenzoyl)pyridine, with its benzoyl and pyridine (B92270) moieties, makes it an excellent candidate for detection by UV-Vis or Diode Array Detectors (DAD). The chromophores in the molecule are expected to exhibit strong absorbance in the UV region, likely around 254 nm, a common wavelength used for the detection of aromatic compounds. nih.gov A DAD detector would provide the additional benefit of acquiring a full UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment.

A reversed-phase HPLC method would likely be effective for the separation of 2-(4-Pentylbenzoyl)pyridine. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape, would be a suitable starting point for method development.

Coupling HPLC with a mass spectrometer (HPLC-MS) offers the combined advantages of separation and sensitive, specific detection. This is particularly useful for analyzing complex mixtures or for trace-level quantification.

Table 2: Hypothetical HPLC Method Parameters for 2-(4-Pentylbenzoyl)pyridine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or MS (ESI+) |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of starting conditions for HPLC method development.

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. SFC is particularly advantageous for the separation of chiral compounds and for analyzing compounds that are soluble in less polar solvents. For challenging separations involving isomers or closely related impurities of 2-(4-Pentylbenzoyl)pyridine, SFC can offer unique selectivity. The use of co-solvents such as methanol or ethanol (B145695) allows for the modulation of mobile phase polarity to achieve optimal separation. scirp.org Stationary phases with pyridine-based functionalities have shown success in the SFC analysis of basic compounds, which could be applicable to 2-(4-Pentylbenzoyl)pyridine. nih.gov

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis Spectroscopy, Fluorimetry)

Spectrophotometric methods offer a straightforward and cost-effective approach for the quantitative analysis of 2-(4-Pentylbenzoyl)pyridine in solution.

UV-Vis Spectroscopy: As mentioned in the context of HPLC detection, the conjugated system of 2-(4-Pentylbenzoyl)pyridine results in strong absorption of ultraviolet light. A simple UV-Vis spectrophotometer can be used to determine the concentration of a pure sample by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The λmax for pyridine itself is around 254 nm, and it is expected that the benzoyl and pentyl substituents would cause a bathochromic (red) shift in the absorption maximum of the target compound. nih.gov

Fluorimetry: While not all aromatic compounds are fluorescent, many pyridine derivatives exhibit fluorescence, which can be exploited for highly sensitive quantification. nih.gov If 2-(4-Pentylbenzoyl)pyridine or a suitable derivative is found to be fluorescent, fluorimetry could offer a significant advantage in terms of sensitivity and selectivity over absorption-based methods. The feasibility of this technique would require initial screening to determine the excitation and emission wavelengths of the compound.

Electrochemical Methods for Redox Behavior and Quantitative Analysis

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can provide valuable information about the redox properties of 2-(4-Pentylbenzoyl)pyridine and can be adapted for quantitative analysis. The carbonyl group and the pyridine ring are both electroactive moieties. The reduction of the carbonyl group and the pyridine ring can be observed at specific potentials, providing a characteristic electrochemical signature for the compound.

Cyclic voltammetry can be used to study the reversibility of the redox processes and to estimate the formal potential of the redox-active centers. For quantitative purposes, techniques like DPV are more sensitive. The peak current in a DPV experiment is directly proportional to the concentration of the analyte, allowing for the development of quantitative analytical methods. Studies on related benzoylpyridine compounds have utilized these techniques to understand their electronic properties.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

For an unambiguous and comprehensive structural characterization of 2-(4-Pentylbenzoyl)pyridine and its potential impurities or degradation products, hyphenated techniques that couple a separation method with a spectroscopic method are invaluable.

LC-NMR: The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the acquisition of detailed structural information on individual components of a mixture as they are separated. This is particularly powerful for identifying unknown impurities or metabolites. For 2-(4-Pentylbenzoyl)pyridine, ¹H and ¹³C NMR spectra would provide a complete map of the carbon-hydrogen framework, confirming the connectivity of the pentyl, benzoyl, and pyridine groups.

GC-IR: Similar to LC-NMR, the combination of Gas Chromatography with Infrared (IR) spectroscopy provides functional group information for separated compounds. The vapor-phase IR spectrum of 2-(4-Pentylbenzoyl)pyridine would show characteristic stretching frequencies for the C=O bond of the ketone, the C-H bonds of the alkyl chain and aromatic rings, and the C=N and C=C bonds of the pyridine ring.

Sample Preparation Strategies for Complex Matrices in Industrial or Environmental Research

The isolation and preconcentration of 2-(4-pentylbenzoyl)pyridine from complex industrial or environmental matrices is a critical step prior to instrumental analysis. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical method. For a compound like 2-(4-pentylbenzoyl)pyridine, which possesses both a polar pyridine ring and a nonpolar pentylbenzoyl group, a tailored approach is necessary to achieve efficient extraction and cleanup.

While specific validated methods for 2-(4-pentylbenzoyl)pyridine are not extensively documented in publicly available literature, established protocols for compounds with similar structural features, such as certain synthetic cannabinoids and other pyridine derivatives, provide a strong basis for developing effective sample preparation strategies. These strategies primarily revolve around liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of 2-(4-pentylbenzoyl)pyridine from aqueous matrices like industrial wastewater or environmental water samples, an organic solvent that is immiscible with water and has a high affinity for the target analyte would be selected. Given the compound's structure, solvents such as dichloromethane, ethyl acetate, or hexane (B92381) could be suitable. The efficiency of the extraction is highly dependent on the pH of the aqueous sample, which can be adjusted to suppress the ionization of the pyridine ring, thereby increasing its partitioning into the organic phase.

A typical LLE procedure would involve:

Adjusting the pH of the aqueous sample.

Adding the extraction solvent and vigorously mixing to facilitate the transfer of the analyte into the organic phase.

Separating the organic layer, which now contains the analyte.

Evaporating the solvent and reconstituting the residue in a smaller volume of a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and often more efficient technique than LLE, offering higher recovery and cleaner extracts with reduced solvent consumption. The selection of the sorbent material is crucial for the successful retention and subsequent elution of 2-(4-pentylbenzoyl)pyridine. A reversed-phase sorbent, such as C18 or a polymeric sorbent, would be appropriate for retaining the nonpolar pentylbenzoyl portion of the molecule from an aqueous sample.

A generalized SPE protocol for extracting 2-(4-pentylbenzoyl)pyridine from a water sample would include the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water to activate the sorbent.

Loading: The pre-treated sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove interfering substances that are not strongly retained.

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or methanol). The eluate is then typically evaporated and reconstituted for analysis.

For soil or sediment samples, a pre-extraction step using a suitable solvent would be necessary before the extract is subjected to SPE for cleanup.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process. uq.edu.au It was initially developed for pesticide residue analysis in food matrices but has been adapted for a wide range of analytes and sample types, including environmental samples. nih.gov A modified QuEChERS approach for 2-(4-pentylbenzoyl)pyridine in a solid matrix like soil would likely involve:

Extraction: The sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride). This partitioning step separates the analyte into the organic phase.

Dispersive SPE (d-SPE) Cleanup: An aliquot of the organic extract is transferred to a tube containing a mixture of sorbents for cleanup. For an analyte like 2-(4-pentylbenzoyl)pyridine, a combination of primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove nonpolar interferences could be effective. After vortexing and centrifugation, the cleaned extract is ready for analysis.

The selection of appropriate sorbents and salts is critical and would need to be optimized for the specific matrix being analyzed.

Illustrative Data for Method Development

The following tables provide hypothetical yet representative data that would be generated during the development and validation of a sample preparation method for 2-(4-pentylbenzoyl)pyridine in environmental matrices.

Table 1: Comparison of Extraction Techniques for 2-(4-Pentylbenzoyl)pyridine from Spiked Water Samples

| Extraction Technique | Extraction Solvent | pH Adjustment | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| LLE | Dichloromethane | 9.0 | 85.2 | 7.8 |

| LLE | Ethyl Acetate | 9.0 | 88.9 | 6.5 |

| SPE | C18 Sorbent | 7.0 | 95.6 | 4.2 |

| SPE | Polymeric Sorbent | 7.0 | 97.1 | 3.5 |

This interactive table illustrates that for aqueous samples, SPE generally provides higher and more consistent recoveries compared to LLE.

Table 2: Optimization of QuEChERS Cleanup for 2-(4-Pentylbenzoyl)pyridine from Spiked Soil Samples

| d-SPE Sorbent Combination | Mean Recovery (%) | Matrix Effect (%) |

| PSA | 82.5 | -25.3 |

| C18 | 90.1 | -15.8 |

| PSA + C18 | 94.7 | -8.2 |

| PSA + C18 + GCB* | 93.5 | -5.1 |

*Graphitized Carbon Black (GCB) is used to remove pigments and sterols.

This interactive table demonstrates the importance of selecting the right combination of sorbents in the d-SPE step to maximize recovery and minimize matrix effects, which can suppress or enhance the analytical signal.

Future Research Directions and Emerging Trends in the Study of 2 4 Pentylbenzoyl Pyridine

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Scale-Up

The transition of 2-(4-Pentylbenzoyl)pyridine from a laboratory curiosity to an industrially relevant chemical building block hinges on the development of sustainable and economically sound synthetic methodologies. Current market trends for pyridine (B92270) derivatives indicate a growing demand in sectors like pharmaceuticals and agrochemicals, with a projected global market value expected to reach approximately USD 1.4 billion by 2037. researchnester.com This growth underscores the need for efficient production processes. fortunebusinessinsights.comlucintel.commarketresearch.comgrandviewresearch.com

Future research will likely focus on "green chemistry" approaches to minimize environmental impact and production costs. rasayanjournal.co.inmdpi.comjocpr.com Key areas of exploration include:

Catalytic Systems: Moving away from stoichiometric reagents towards highly selective and recyclable catalysts. acs.org Research into novel transition-metal catalysts for C-H functionalization, for example, could enable the direct coupling of a pentyl-substituted benzene (B151609) ring with a pyridine core, significantly improving atom economy. acs.orgnih.govnih.govresearchgate.net

Alternative Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a critical goal. jocpr.comejcmpr.com Furthermore, solvent-free reaction conditions, potentially utilizing mechanochemical or microwave-assisted synthesis, offer pathways to reduced waste and energy consumption. rasayanjournal.co.inmdpi.com

One-Pot Syntheses: Designing multi-component reactions where reactants are converted to the final product in a single reaction vessel streamlines the process, reduces waste from intermediate purification steps, and lowers operational costs. mdpi.com A potential one-pot strategy could involve the condensation of a 4-pentylphenyl precursor, a pyridine derivative, and a suitable coupling agent.